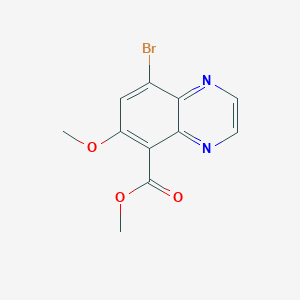

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate

Description

Properties

Molecular Formula |

C11H9BrN2O3 |

|---|---|

Molecular Weight |

297.10 g/mol |

IUPAC Name |

methyl 8-bromo-6-methoxyquinoxaline-5-carboxylate |

InChI |

InChI=1S/C11H9BrN2O3/c1-16-7-5-6(12)9-10(14-4-3-13-9)8(7)11(15)17-2/h3-5H,1-2H3 |

InChI Key |

UQPSQIFSIULQTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NC=CN=C2C(=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate can be accomplished through multiple pathways:

Bromination of Quinoxaline Derivatives : This is a common method where quinoxaline derivatives are treated with brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction typically occurs in solvents like acetic acid or dichloromethane under controlled temperatures to ensure high yields.

Esterification : Following bromination, the brominated quinoxaline undergoes esterification with methanol in the presence of an acid catalyst, often sulfuric acid or p-toluenesulfonic acid. This step is crucial for forming the final methyl ester product.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Bromination | Quinoxaline Derivative, NBS | Acetic Acid, 0 °C to RT | 70-90% |

| 2 | Esterification | Brominated Quinoxaline, Methanol | Sulfuric Acid, Reflux | 85-95% |

The bromination step is typically performed at low temperatures to minimize side reactions, while the esterification is conducted under reflux conditions to drive the reaction to completion.

In industrial settings, the synthesis of this compound may utilize continuous flow reactors to enhance efficiency and yield. The following methods are commonly employed:

Microwave-Assisted Synthesis : This technique accelerates the reaction rates significantly and improves yields by providing uniform heating.

Solvent-Free Reactions : Utilizing solvent-free conditions aligns with green chemistry principles, reducing waste and environmental impact.

Types of Reactions

This compound can undergo various chemical transformations:

Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction : The quinoxaline structure may be oxidized or reduced depending on the reagents used.

Coupling Reactions : The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is substituted with aryl or alkyl groups.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Substitution | Amines, Thiols | Base (NaOH or K2CO3) |

| Oxidation | Potassium Permanganate | Varies (often acidic medium) |

| Coupling | Palladium Catalysts | DMF, Elevated temperature |

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the quinoxaline ring.

Reduction Products: Reduced derivatives of the quinoxaline ring.

Hydrolysis Products: Carboxylic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate. These compounds have shown efficacy against a range of bacterial strains, making them candidates for further development as antibacterial agents. Research indicates that modifications to the quinoxaline structure can enhance activity against resistant strains .

Anticancer Properties

Quinoxaline derivatives are also being investigated for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been documented, with studies suggesting that it may inhibit specific signaling pathways involved in tumor growth . The compound's mechanism of action includes the disruption of cell cycle progression and promotion of programmed cell death.

Neuroprotective Effects

The neuroprotective potential of quinoxaline derivatives has garnered attention, particularly in the context of neurodegenerative diseases. This compound exhibits properties that may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in conditions such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

Quinoxaline compounds have been recognized for their anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases . This activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as quinoxaline and various brominated or methoxy-substituted compounds. The following table summarizes a typical synthetic route:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Quinoxaline + Bromine | Acetic acid, reflux | High |

| 2 | Brominated product + Methanol | Reflux | Moderate |

| 3 | Resulting product + Methyl ester | THF, room temperature | High |

This synthetic pathway allows for the modification of the quinoxaline core to enhance biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotection

In a neuroprotection study involving rat models of Parkinson's disease, administration of this compound resulted in decreased neuronal loss and improved motor function compared to control groups. This suggests that the compound may offer therapeutic benefits in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups enhance its binding affinity to these targets, potentially leading to the inhibition of key enzymes or receptors. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs and their properties:

| CAS No. | Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Ester Group | Similarity Score |

|---|---|---|---|---|---|---|

| 204782-96-7 | 8-Bromoquinoline-5-carboxylic acid | C₁₀H₆BrNO₂ | 268.07 | 8-Br, 5-COOH | None | 0.81 |

| 31009-04-8 | 7-Bromoquinoline-4-carboxylic acid | C₁₀H₆BrNO₂ | 268.07 | 7-Br, 4-COOH | None | 0.78 |

| 6924-72-7 | Ethyl quinoxaline-6-carboxylate | C₁₁H₁₀N₂O₂ | 202.21 | 6-COOEt | Ethyl | 0.74 |

| 6924-71-6 | Methyl quinoxaline-5-carboxylate | C₁₀H₈N₂O₂ | 188.18 | 5-COOMe | Methyl | 0.73 |

| 253787-45-0 | Methyl 8-bromoquinoline-5-carboxylate | C₁₁H₈BrNO₂ | 266.09 | 8-Br, 5-COOMe | Methyl | N/A |

Key Observations :

- Core Heterocycle: Quinoxaline derivatives (e.g., the target compound) differ from quinolines (e.g., CAS 253787-45-0) in having two adjacent nitrogen atoms, enhancing electron deficiency and reactivity in nucleophilic substitutions .

- Substituent Position: Bromine at position 8 in the target compound vs. position 7 in 7-bromoquinoline-4-carboxylic acid (CAS 31009-04-8) alters steric and electronic effects. The 8-bromo substitution in quinoxalines may enhance electrophilic aromatic substitution reactivity .

Physicochemical and Pharmacological Comparisons

Electronic Effects :

- The methoxy group at position 6 in the target compound acts as an electron-donating group, moderating the electron-deficient quinoxaline core. This contrasts with 8-bromoquinoline-5-carboxylic acid (CAS 204782-96-7), where the absence of a methoxy group increases electron deficiency .

- Bromine’s electronegativity enhances electrophilic reactivity, making the target compound a candidate for further functionalization, similar to brominated quinolines .

Biological Activity

Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is a member of the quinoxaline family, which is notable for its diverse biological activities. This compound, characterized by the presence of bromine and methoxy groups, has been investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrN2O3 |

| Molecular Weight | 297.10 g/mol |

| IUPAC Name | Methyl 8-bromo-6-methoxyquinoxaline-5-carboxylate |

| InChI Key | UQPSQIFSIULQTR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=NC=CN=C2C(=C1)Br)C(=O)OC |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bromine and methoxy substituents enhance its binding affinity to these targets, potentially leading to the inhibition of key enzymes or receptors involved in various biological pathways.

Potential Targets

- Enzymes: The compound may inhibit enzymes critical for cell proliferation or survival.

- Receptors: Interaction with specific receptors can modulate signaling pathways relevant to cancer and microbial resistance.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar quinoxaline compounds possess varying degrees of antibacterial activity, with some demonstrating zones of inhibition (ZOI) comparable to standard antibiotics.

Anticancer Activity

Quinoxaline derivatives are also recognized for their potential anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the quinoxaline scaffold can enhance cytotoxicity against different cancer types.

Case Studies and Research Findings

-

Anticancer Studies:

- A study conducted on various quinoxaline derivatives revealed that those with electron-donating groups showed enhanced antiproliferative activity against human leukemia cell lines, with IC50 values significantly lower than those of their parent compounds .

- Specific derivatives exhibited IC50 values ranging from 0.5 μg/mL to 4.75 μg/mL against liver carcinoma cells, indicating promising therapeutic potential .

- Antimicrobial Studies:

Q & A

What are the standard synthetic routes for Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate?

Level: Basic

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example:

- Step 1: Condensation of substituted quinoxaline precursors (e.g., 7-methoxy-5-aminoquinoxaline) with 1-phthalimido-bromo-alkane to form intermediates like 7-methoxy-5-(1-phthalimidoalkyl)aminoquinoxalines .

- Step 2: Deprotection using hydrazine hydrate to yield aminoalkyl-substituted derivatives .

Alternative routes involve cyclocondensation of diaminoquinoline precursors with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine, forming tricyclic pyrido[2,3-f]quinoxaline systems .

How do bromo and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

- Bromo Substituent: Acts as an electron-withdrawing group, directing nucleophilic attack to adjacent positions (e.g., C-5 in quinoxaline) while potentially deactivating the ring toward electrophilic substitution. This is critical in designing derivatives for drug discovery .

- Methoxy Substituent: Electron-donating effects stabilize the quinoxaline ring but may compete with bromo for directing reactivity. Computational modeling (DFT) is recommended to predict regioselectivity in multi-substituted systems .

What spectroscopic techniques are optimal for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR identify substituent positions. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while bromo substituents cause deshielding in adjacent carbons (δ 120–130 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns. High-resolution MS is essential for distinguishing isomers .

- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

How can contradictory spectral data (e.g., NMR shifts) be resolved in derivatives with multiple substituents?

Level: Advanced

Methodological Answer:

- 2D NMR Techniques: Use COSY and HSQC to assign overlapping proton signals and correlate carbons with protons. For example, NOESY can clarify spatial arrangements in bulky derivatives .

- Isotopic Labeling: Introduce deuterium at specific positions to simplify splitting patterns.

- Cross-Validation: Compare experimental data with computational predictions (e.g., ChemDraw or Gaussian simulations) .

What intermediates are critical in synthesizing halogenated quinoxaline derivatives?

Level: Basic

Methodological Answer:

- Phthalimido-Protected Intermediates: Serve as precursors for aminoalkyl-substituted derivatives after hydrazine treatment (e.g., compounds 28–30 in ).

- Azido/Nitro Precursors: Reduced to diamines (e.g., ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate) for cyclocondensation with hydrazonoyl chlorides .

How can reaction conditions be optimized to enhance yields in halogenated quinoxaline synthesis?

Level: Advanced

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, while ethanol facilitates cyclocondensation .

- Catalysis: Use Pd(0) catalysts for cross-coupling reactions involving bromo substituents.

- Temperature Control: Reflux conditions (70–80°C) balance reaction rate and decomposition risks .

What are the challenges in analyzing mass spectrometry data for multi-substituted quinoxalines?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.